![molecular formula C23H19ClN6O3 B2392663 [1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone CAS No. 1326941-02-9](/img/structure/B2392663.png)
[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with multiple functional groups, including a chlorophenyl group, a pyridinyl group, a triazolyl group, a furan-2-ylcarbonyl group, and a piperazinyl group. These functional groups suggest that the compound could have a variety of chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the electronic structure of its constituent atoms. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine its exact structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. These could include properties such as solubility, melting point, boiling point, and reactivity .科学的研究の応用
Antimicrobial and Antiinflammatory Applications
Compounds with structures related to the given chemical have been investigated for their antimicrobial and antiinflammatory activities. A study focusing on novel pyrazoline derivatives, which share structural similarities, demonstrated significant in vivo antiinflammatory and in vitro antibacterial activity, suggesting potential therapeutic applications in managing inflammation and bacterial infections (Ravula et al., 2016).
Anticancer and Antituberculosis Properties
Research has also explored the synthesis and biological evaluation of derivatives similar to the given chemical, revealing compounds with promising anticancer and antituberculosis activities. For instance, specific derivates were found to exhibit significant in vitro anticancer activity against human breast cancer cell lines and notable antituberculosis activity, indicating their potential as therapeutic agents in the treatment of cancer and tuberculosis (Mallikarjuna et al., 2014).
Antipsychotic Potential
The heterocyclic core structure of compounds within this family has been associated with potential antipsychotic effects. One study reported the synthesis of molecules featuring a heterocyclic core and demonstrated high affinity for human histamine H(3) receptors, suggesting their utility as novel antipsychotic agents (Swanson et al., 2009).
Molecular Docking and Synthesis Studies
Further research has delved into the synthesis of novel biologically potent compounds, incorporating structural elements like oxazole, pyrazoline, and pyridine, which are structurally related to the target compound. These studies have demonstrated the compounds' anticancer and antimicrobial activities, supported by molecular docking studies to understand their interaction with biological targets, suggesting their potential utility in overcoming microbial resistance to drugs (Katariya et al., 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[4-[1-(4-chlorophenyl)-5-pyridin-3-yltriazole-4-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN6O3/c24-17-5-7-18(8-6-17)30-21(16-3-1-9-25-15-16)20(26-27-30)23(32)29-12-10-28(11-13-29)22(31)19-4-2-14-33-19/h1-9,14-15H,10-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRIRYRKKZOTIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C5=CN=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[3-(2-Oxoimidazolidin-1-yl)phenyl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2392580.png)
![N-{[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3,4-oxadiazol-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B2392582.png)


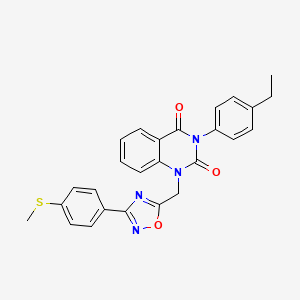
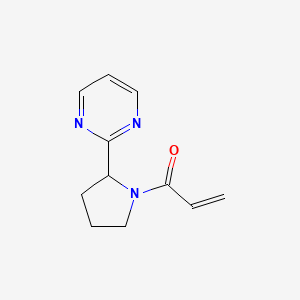


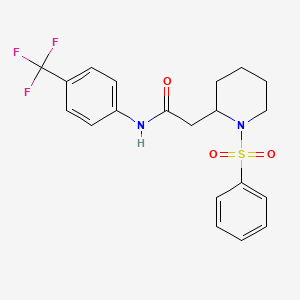
![N-(3-chloro-4-methylphenyl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2392594.png)
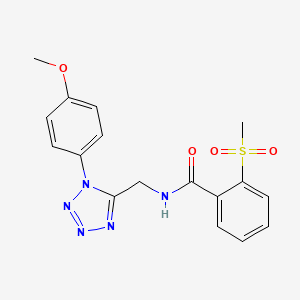
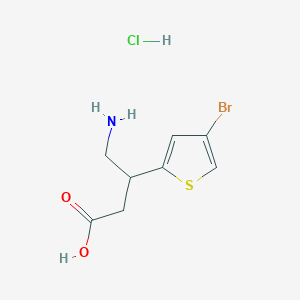

![[4-(2-hydroxyethyl)tetrahydro-2H-pyran-4-yl]carbamic acid tert-butyl ester](/img/structure/B2392602.png)